molecular formula C20H19NO2 B14460952 2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate CAS No. 74178-55-5

2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate

Cat. No.: B14460952
CAS No.: 74178-55-5
M. Wt: 305.4 g/mol
InChI Key: FUWWNWWBCWALFT-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylate group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids may be employed to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(phenyl)amino]ethyl benzoate
  • 2-[Methyl(phenyl)amino]ethyl anthracene-2-carboxylate
  • 2-[Methyl(phenyl)amino]ethyl phenanthrene-2-carboxylate

Uniqueness

Compared to similar compounds, 2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate exhibits unique properties due to the presence of the naphthalene ring system. This structure imparts specific electronic and steric characteristics that influence its reactivity and interactions with biological targets. The compound’s versatility in undergoing various chemical reactions also makes it a valuable tool in synthetic chemistry and industrial applications.

Properties

CAS No.

74178-55-5

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(N-methylanilino)ethyl naphthalene-2-carboxylate

InChI

InChI=1S/C20H19NO2/c1-21(19-9-3-2-4-10-19)13-14-23-20(22)18-12-11-16-7-5-6-8-17(16)15-18/h2-12,15H,13-14H2,1H3

InChI Key

FUWWNWWBCWALFT-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

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